1-Bromo-5-chloro-4-iodo-2-methoxybenzene
Overview
Description
1-Bromo-5-chloro-4-iodo-2-methoxybenzene is an organic compound with the molecular formula C7H5BrClIO It is a derivative of benzene, substituted with bromine, chlorine, iodine, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-4-iodo-2-methoxybenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the sequential halogenation and methoxylation of a benzene ring. For instance, starting with a methoxybenzene, bromination, chlorination, and iodination can be carried out under controlled conditions to introduce the respective halogen atoms at specific positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial processes also focus on minimizing by-products and waste, ensuring the sustainability of the production method .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-chloro-4-iodo-2-methoxybenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions where the aromatic ring is attacked by electrophiles, leading to substitution of one of the hydrogen atoms.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like bromine, chlorine, and iodine makes the compound susceptible to NAS reactions, where nucleophiles replace one of the halogen atoms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and iodine in the presence of catalysts like iron(III) chloride or aluminum chloride.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium amide or potassium hydroxide are used under conditions like liquid ammonia or high temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, EAS reactions can lead to further halogenated or alkylated benzene derivatives, while NAS reactions can result in the substitution of halogen atoms with nucleophiles like amines or alkoxides .
Scientific Research Applications
1-Bromo-5-chloro-4-iodo-2-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-5-chloro-4-iodo-2-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. In electrophilic aromatic substitution, the electron-rich aromatic ring attacks electrophiles, forming a positively charged intermediate that is stabilized by the substituents on the ring . In nucleophilic aromatic substitution, the electron-withdrawing halogen atoms facilitate the attack of nucleophiles, leading to the displacement of the halogen atoms .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methoxybenzene: Similar in structure but lacks the chlorine and iodine substituents.
1-Chloro-2-methoxybenzene: Similar but lacks the bromine and iodine substituents.
1-Iodo-2-methoxybenzene: Similar but lacks the bromine and chlorine substituents.
Uniqueness
1-Bromo-5-chloro-4-iodo-2-methoxybenzene is unique due to the presence of three different halogen atoms and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-bromo-5-chloro-4-iodo-2-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClIO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYMUHPZDKXNNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679217 | |
Record name | 1-Bromo-5-chloro-4-iodo-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160574-84-4 | |
Record name | 1-Bromo-5-chloro-4-iodo-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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